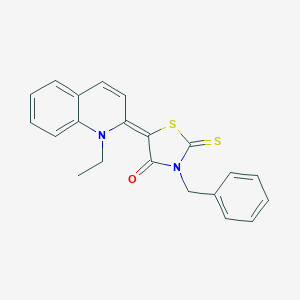![molecular formula C12H17NO3 B249957 N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide](/img/structure/B249957.png)
N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide (also known as Triclosan) is a synthetic organic compound that has been widely used in various consumer products, such as soaps, toothpaste, and cosmetics, as an antimicrobial agent since the 1970s. Triclosan has been shown to be effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. However, its widespread use has raised concerns about its potential environmental and health effects.
Mecanismo De Acción
Triclosan works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase (ENR), which is involved in the biosynthesis of fatty acids in microorganisms. By inhibiting ENR, Triclosan prevents the synthesis of essential fatty acids, which are necessary for the growth and survival of microorganisms.
Biochemical and Physiological Effects:
Triclosan has been shown to have both beneficial and detrimental effects on biochemical and physiological processes. On one hand, Triclosan has been shown to have anti-inflammatory and anti-cancer properties. On the other hand, Triclosan has been shown to disrupt endocrine function in animals and humans, leading to potential developmental and reproductive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triclosan has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, ease of use, and availability. However, Triclosan also has several limitations, including its potential toxicity to cells and organisms, its potential to interfere with other experimental assays, and its potential to contaminate experimental samples.
Direcciones Futuras
There are several future directions for Triclosan research, including:
1. Further studies on the environmental and health effects of Triclosan, particularly on its potential to disrupt endocrine function in humans and animals.
2. Development of alternative antimicrobial agents that are effective against a broad spectrum of microorganisms but have less potential for environmental and health effects.
3. Studies on the potential use of Triclosan in medical devices and agriculture.
4. Development of more sensitive and specific assays for detecting Triclosan in environmental and biological samples.
5. Development of methods for removing Triclosan from wastewater and other environmental matrices.
In conclusion, Triclosan is a synthetic organic compound that has been widely used as an antimicrobial agent in consumer products. Triclosan has been extensively studied for its antimicrobial properties and potential use in medical devices and agriculture. However, its widespread use has raised concerns about its potential environmental and health effects. Further research is needed to fully understand the effects of Triclosan and to develop alternative antimicrobial agents that are effective and safe.
Métodos De Síntesis
Triclosan can be synthesized through a multistep process, starting from 2,4-dichlorophenol. The first step involves the conversion of 2,4-dichlorophenol to 2,4-dichloro-5-hydroxybenzaldehyde through a reaction with sodium hydroxide and formaldehyde. The second step involves the conversion of 2,4-dichloro-5-hydroxybenzaldehyde to 2,4-dichloro-5-(hydroxymethyl)phenol through a reaction with sodium borohydride. The final step involves the conversion of 2,4-dichloro-5-(hydroxymethyl)phenol to Triclosan through a reaction with isobutyryl chloride.
Aplicaciones Científicas De Investigación
Triclosan has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. Triclosan has also been studied for its potential use in medical devices, such as catheters and wound dressings, to prevent infections. Additionally, Triclosan has been studied for its potential use in agriculture as a pesticide.
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C12H17NO3/c1-9-3-5-10(6-4-9)11(16)13-12(2,7-14)8-15/h3-6,14-15H,7-8H2,1-2H3,(H,13,16) |
Clave InChI |
MHKBEHIJALXKEX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)(CO)CO |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(C)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B249876.png)
![2-Mercapto-4-hydroxy-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B249877.png)
![(5Z)-5-[[(2-methyl-3H-benzimidazol-5-yl)amino]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B249880.png)
![N-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B249882.png)



![N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-methoxybenzamide](/img/structure/B249890.png)

![2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid](/img/structure/B249897.png)

![4-([1,1'-biphenyl]-4-yldiazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B249902.png)
